molecular formula C15H9BrO2 B8770784 3-bromo-2-phenyl-4H-chromen-4-one

3-bromo-2-phenyl-4H-chromen-4-one

Cat. No.: B8770784
M. Wt: 301.13 g/mol
InChI Key: WPAUCLTXNDHLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-2-phenyl-4H-chromen-4-one is a brominated derivative of flavone, a class of compounds known for their diverse biological activities. Flavones are a type of flavonoid, which are polyphenolic compounds widely distributed in the plant kingdom. This compound has gained attention due to its potential pharmacological properties, including antioxidant and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-2-phenyl-4H-chromen-4-one can be synthesized through various methods. One common approach involves the bromination of flavone using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide . Another method involves the selective bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using ammonium bromide and ammonium persulphate under solvent-free conditions . The resulting 2-bromo derivatives are then cyclized to form 3-bromoflavone.

Industrial Production Methods

Industrial production of 3-bromoflavone typically involves large-scale bromination reactions using molecular bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and solvent-free methods is also being explored to minimize environmental impact .

Scientific Research Applications

Comparison with Similar Compounds

3-bromo-2-phenyl-4H-chromen-4-one can be compared with other brominated flavones, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

3-bromo-2-phenylchromen-4-one

InChI

InChI=1S/C15H9BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H

InChI Key

WPAUCLTXNDHLQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottom flask was added 2-phenyl-chromen-4-one (0.94 g, 4.23 mmol), acetic acid (40 mL) and N-bromosuccinimide (0.83 g, 4.65 mmol). The reaction mixture was heated to 100° C. using a hot oil bath with a water cooled reflux condenser, while stirring for 1 hour. The reaction mixture was cooled to RT and the solvents were removed in vacuo. The residue was suspended in ethyl acetate, washed with a saturated aqueous sodium hydrogen carbonate solution, dried (MgSO4), filtered, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (10:1 hexane:EtOAc) to give a white solid (527 mg, 41%). 1H-NMR (400 MHz, CDCl3) δ 8.31 (d, 1H), 7.75 (d, 2H), 7.72 (dd, 1H), 7.45-7.56 (m, 5H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
41%

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